Pseudane IX

Descripción

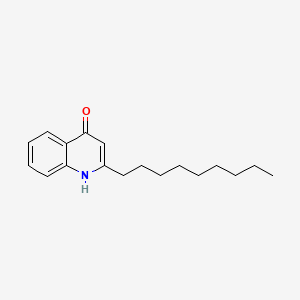

Structure

3D Structure

Propiedades

IUPAC Name |

2-nonyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRXDNYRUZGPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431883 | |

| Record name | 2-Nonylquinolin-4(1h)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55396-45-7, 2503-81-3 | |

| Record name | 2-Nonyl-4(1H)-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55396-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylquinolin-4(1h)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Structure and Anti-HCV Potential of Pseudane IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudane IX, chemically known as 2-nonyl-4-quinolone, is a naturally occurring quinolone derivative first isolated from Pseudomonas aeruginosa. It has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial and notable antiviral properties. This technical guide provides an in-depth overview of the core structure of this compound, its synthesis, and its mechanism of action as a potential inhibitor of the Hepatitis C Virus (HCV).

Chemical Structure and Properties

This compound belongs to the 2-alkyl-4-quinolone (AHQ) family of compounds. Its structure is characterized by a quinolone core substituted with a nonyl group at the 2-position. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-nonylquinolin-4(1H)-one | |

| Molecular Formula | C₁₈H₂₅NO | |

| Molecular Weight | 271.40 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 136-138 °C |

Synthesis of this compound

A concise and efficient four-step synthesis for this compound has been developed, starting from 3-oxododecanoic acid phenylamide. This method offers a high overall yield and involves a single chromatographic purification step.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Condensation to form β-enamino amide

-

3-oxododecanoic acid phenylamide is condensed with ethylamine to yield the corresponding enamine.

Step 2: Acylation

-

The resulting enamine is directly acylated with 2-nitrobenzoyl chloride to produce the α-C-acylated β-enamino amide intermediate.

Step 3: Decarbamoylation

-

The intermediate from step 2 is treated with neat polyphosphoric acid (H₃PO₄) at 60°C for 2 hours to yield the β-enamino ketone.[1]

Step 4: Reductive Cyclization

-

The β-enamino ketone undergoes reduction of the nitro group using zinc dust in a mixture of dichloromethane (CH₂Cl₂) and acetic acid (HOAc) at room temperature overnight. This is followed by spontaneous cyclization to afford this compound.[1]

Caption: Synthetic pathway of this compound.

Anti-Hepatitis C Virus (HCV) Activity

This compound has demonstrated potent antiviral activity against the Hepatitis C virus.[2] Mode-of-action studies have revealed that it inhibits HCV at the post-entry step, leading to a decrease in HCV RNA replication and viral protein synthesis.[2][3]

Mechanism of Action: Inhibition of NS5B Polymerase

The primary target of this compound in the HCV life cycle is believed to be the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[4][5] This enzyme is essential for the replication of the viral RNA genome.[4][5] By inhibiting NS5B, this compound effectively halts the synthesis of new viral RNA, thereby preventing the propagation of the virus. Quinolone compounds have been reported to act as non-nucleoside inhibitors of HCV NS5B polymerase by binding to an allosteric site on the enzyme.[3]

Caption: Inhibition of HCV replication by this compound.

Experimental Protocol: HCV Replicon Assay

The anti-HCV activity of this compound can be quantified using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon containing a reporter gene, such as luciferase.[1][6]

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

-

This compound stock solution in dimethyl sulfoxide (DMSO).

-

Luciferase assay reagent.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the spectroscopic characterization and biological activity of this compound.

Table 1: Spectroscopic Data for this compound[1]

| Spectroscopic Method | Key Signals |

| ¹H-NMR (400 MHz, CDCl₃) | δ 12.33 (s, 1H), 8.44 (dd, J = 8.2, 1.2 Hz, 1H), 7.63 (ddd, J = 8.5, 7.0, 1.5 Hz, 1H), 7.53 (d, J = 8.5 Hz, 1H), 7.37 (ddd, J = 8.2, 7.0, 1.1 Hz, 1H), 6.26 (s, 1H), 2.76 (t, J = 7.8 Hz, 2H), 1.79 (p, J = 7.7 Hz, 2H), 1.42 – 1.20 (m, 12H), 0.88 (t, J = 6.9 Hz, 3H) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 178.6, 153.2, 141.2, 131.9, 125.1, 123.8, 118.6, 115.6, 109.4, 38.3, 31.8, 29.4, 29.3, 29.2, 28.9, 22.6, 14.1 |

| HRMS (ESI+) | m/z [M+H]⁺ calcd for C₁₈H₂₆NO⁺: 272.2009; found: 272.2005 |

Table 2: Anti-HCV Activity of this compound[2]

| Parameter | Value | Cell Line |

| IC₅₀ | 1.4 ± 0.2 µg/mL | Huh-7 |

| CC₅₀ | > 30 µg/mL | Huh-7 |

| Selectivity Index (SI) | > 21.4 |

Conclusion

This compound presents a promising scaffold for the development of novel anti-HCV agents. Its well-defined structure, efficient synthesis, and clear mechanism of action targeting the essential viral enzyme NS5B polymerase make it an attractive candidate for further investigation and optimization. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug discovery.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NS5B RNA-dependent RNA polymerase for anti-HCV chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Pseudane IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of Pseudane IX, a quinolinone alkaloid with significant antiviral properties. This document details the experimental protocols for its extraction and purification, presents quantitative data in a structured format, and includes diagrams to illustrate key processes.

Natural Sources of this compound

This compound is a naturally occurring alkaloid that has been isolated from both plant and bacterial sources. The primary and most extensively documented botanical source is the leaves of Ruta angustifolia, a plant in the Rutaceae family.[1][2][3] This plant has been traditionally used in some cultures to treat liver ailments, which aligns with the modern discovery of this compound's anti-Hepatitis C virus (HCV) activity.[1]

Isolation of this compound from Ruta angustifolia

The isolation of this compound from the leaves of Ruta angustifolia is a multi-step process involving solvent extraction followed by chromatographic purification. The overall workflow is designed to separate this compound from a complex mixture of other phytochemicals.

The following diagram illustrates the general workflow for the isolation and purification of this compound from Ruta angustifolia leaves.

Caption: Experimental workflow for the isolation of this compound.

2.2.1. Plant Material and Extraction

-

Plant Material Preparation: The leaves of Ruta angustifolia are collected and air-dried at room temperature, protected from direct sunlight. The dried leaves are then pulverized into a fine powder.

-

Solvent Extraction: The powdered leaves are subjected to maceration with dichloromethane for a period of three days. This process is repeated to ensure exhaustive extraction.

-

Concentration: The resulting filtrate is concentrated under reduced pressure to yield the dichloromethane crude extract.

2.2.2. Chromatographic Purification

-

Open Column Chromatography: The dichloromethane crude extract is subjected to open column chromatography over silica gel.

-

Fraction Collection: Fractions are collected and their anti-HCV activity is assessed. A particularly potent fraction, designated as fraction 4, has been identified in previous studies.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fraction is further purified by preparative HPLC. A C18 reverse-phase column is typically used for the separation of quinoline alkaloids. The mobile phase generally consists of a gradient of acetonitrile and water, often with an acidic modifier like formic acid to improve peak shape.

The structure of the isolated this compound is confirmed using spectroscopic methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.

Quantitative Data

The following tables summarize the quantitative data associated with the isolation and activity of this compound.

Table 1: Yield of this compound and Other Compounds from Ruta angustifolia

| Compound | Yield (mg) | Molecular Formula |

| This compound | 3.7 | C18H26ON |

| Chalepin | 100.7 | C14H12O3 |

| Arborinine | 28.7 | C16H15NO4 |

| Kokusaginine | 6.5 | C14H13NO4 |

| Scopoletin | 5.0 | C10H8O4 |

| γ-Fagarine | 3.0 | C13H11NO3 |

Data obtained from the isolation of compounds from a dichloromethane extract of Ruta angustifolia leaves.[1][2]

Table 2: Bioactivity of Ruta angustifolia Extracts and Isolated Compounds against HCV

| Sample | IC50 (µg/mL) |

| Dichloromethane Extract | 1.6 ± 0.3 |

| Fraction 4 (from open column chromatography) | 0.7 |

| This compound | 1.4 ± 0.2 |

| Chalepin | 1.7 ± 0.5 |

| Arborinine | 6.4 ± 0.7 |

| Kokusaginine | 6.4 ± 1.6 |

| γ-Fagarine | 20.4 ± 0.4 |

| Ribavirin (Positive Control) | 2.8 ± 0.4 |

IC50 values represent the concentration required to inhibit 50% of HCV replication.[1][3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the classification of this compound and its biological activity.

References

biosynthesis pathway of 2-nonyl-4-hydroxyquinoline

An In-depth Technical Guide to the Biosynthesis of 2-nonyl-4-hydroxyquinoline (NHQ)

Introduction

2-nonyl-4-hydroxyquinoline (NHQ), also known as 2-nonyl-4(1H)-quinolone, is a member of the 2-alkyl-4-hydroxyquinoline (AHQ) family of molecules utilized by the opportunistic human pathogen Pseudomonas aeruginosa.[1] These molecules are integral to the bacterium's quorum sensing (QS) network, a cell-to-cell communication system that coordinates gene expression and controls virulence, biofilm formation, and the production of secondary metabolites.[2][3] NHQ is the C9 congener of the well-studied 2-heptyl-4-hydroxyquinoline (HHQ) and functions as a signaling molecule that can activate the transcriptional regulator PqsR, thereby influencing the expression of numerous virulence factors.[2] Understanding the NHQ biosynthetic pathway is critical for the development of novel anti-virulence strategies targeting P. aeruginosa infections.

Core Biosynthesis Pathway

The biosynthesis of NHQ is orchestrated by enzymes encoded by the pqsABCDE operon. The pathway initiates from anthranilic acid, a product of the chorismate pathway, and involves a "head-to-head" condensation with a β-keto fatty acid.[4][5] For NHQ, the specific fatty acid precursor is β-ketododecanoic acid (a C12 fatty acid), which provides the nonyl (C9) side chain.[6]

The key enzymatic steps are as follows:

-

Activation of Anthranilate : The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid by coupling it to coenzyme A (CoA) to form anthraniloyl-CoA.[7][8] This is the first committed step in the pathway.

-

Condensation Reaction : PqsD, a β-ketoacyl-ACP synthase III (FabH) homolog, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to yield the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[2]

-

Formation of the Quinolone Ring : The PqsB and PqsC proteins, which form a stable heterodimer, along with PqsD, are required for the subsequent condensation of 2-ABA with a β-keto fatty acid (β-ketododecanoic acid for NHQ) to form the final 2-nonyl-4-hydroxyquinoline product.[7][9]

-

Role of PqsE : PqsE functions as a pathway-specific thioesterase that hydrolyzes 2-ABA-CoA to 2-aminobenzoylacetate (2-ABA), a key precursor for AHQ synthesis.[7][9] While PqsE is part of the operon, its thioesterase activity can be partially compensated for by other enzymes, meaning a pqsE deletion does not completely abolish AHQ production.[9]

Caption: Biosynthesis pathway of 2-nonyl-4-hydroxyquinoline (NHQ).

Quantitative Data

Quantitative analysis of the NHQ biosynthetic pathway provides insights into enzyme efficiency and in vivo relevance. While specific kinetic data for NHQ synthesis is limited, the parameters for the closely related HHQ synthesis by PqsD are well-characterized and serve as a strong proxy.

Table 1: Kinetic Parameters for PqsD in HHQ Biosynthesis Data serves as a proxy for the NHQ pathway mechanism.

| Substrate | Kм (μM) | Kᴅ (μM) | Method | Source |

| Anthraniloyl-CoA (ACoA) | 0.875 ± 0.140 | 1.08 | UHPLC-MS/MS, SPR | [10] |

| β-Ketodecanoic Acid (βK) | 1300 ± 158 | 2950 | UHPLC-MS/MS, SPR | [10] |

| (SPR: Surface Plasmon Resonance) |

Table 2: In Vivo Concentrations of NHQ in Clinical Samples from Cystic Fibrosis Patients

| Sample Type | Median Concentration | Range | Source |

| Sputum | 130 pmol g⁻¹ | 0 - 2,800 pmol g⁻¹ | [11] |

| Plasma | 0 pmol l⁻¹ | 0 - 1,200 pmol l⁻¹ | [11] |

| Urine | 0 pmol l⁻¹ | 0 - 1,100 pmol l⁻¹ | [11] |

Experimental Protocols

Elucidating the NHQ biosynthesis pathway relies on precise experimental methodologies. Below are protocols for a key enzyme assay and product analysis.

Protocol 1: PqsD Enzyme Kinetic Assay (Adapted from HHQ Synthesis)

This protocol, based on the method by Pistorius et al., measures the formation of the quinolone product catalyzed by PqsD using UHPLC-MS/MS.[10]

-

Enzyme Preparation : Purify recombinant PqsD protein. Prepare a stock solution in a buffer of 50 mM MOPS, pH 7.0, with 0.016% (v/v) Triton X-100.

-

Reaction Setup :

-

Perform reactions in a 96-well microtiter plate.

-

Pre-incubate 0.8 μM of purified PqsD for 5 minutes at 37°C in the reaction buffer.

-

Initiate the reaction by adding the substrates: Anthraniloyl-CoA (ACoA) and the β-keto acid. For kinetic analysis, vary the concentration of one substrate while keeping the other saturated (e.g., ACoA: 2–40 μM; β-ketododecanoic acid: 240–4000 μM).

-

The final reaction volume is typically 55-60 µL.

-

-

Incubation and Termination :

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Analysis :

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) to quantify the amount of NHQ produced.

-

Calculate kinetic parameters (Kм and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression.

-

Protocol 2: Extraction and Analysis of AHQs by Thin-Layer Chromatography (TLC)

This method is suitable for the qualitative and semi-quantitative analysis of AHQs from bacterial cultures.[6][12]

-

Sample Preparation :

-

Grow P. aeruginosa cultures in a suitable medium (e.g., PPGAS) to the stationary phase.

-

Acidify the cell-free culture supernatant to a pH of 2 with HCl.

-

-

Solvent Extraction :

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure or nitrogen stream.

-

Resuspend the dried extract in a small, known volume of methanol or ethyl acetate.

-

-

TLC Analysis :

-

Spot the resuspended extract onto a Silica Gel 60 F254 TLC plate alongside synthetic NHQ and HHQ standards.

-

Develop the chromatogram using a solvent system such as tert-butyl methyl ether-n-hexane (10:1).[6]

-

Visualize the separated compounds under UV light (254 nm and 365 nm). AHQs typically appear as fluorescent spots.

-

Compare the Rf (retention factor) values of the spots from the extract to those of the standards for identification.

-

Caption: Workflow for a PqsD enzyme kinetic assay.

Conclusion

The biosynthesis of 2-nonyl-4-hydroxyquinoline is a well-defined enzymatic cascade central to quorum sensing in P. aeruginosa. The pathway, dependent on the PqsA, PqsB, PqsC, and PqsD enzymes, converts anthranilic acid and a C12 β-keto fatty acid into the NHQ signal molecule. The essentiality of this pathway for virulence makes its constituent enzymes, particularly PqsA and PqsD, prime targets for the development of novel therapeutics aimed at disarming the pathogen rather than killing it, thereby reducing the selective pressure for antibiotic resistance. Further research into the specific regulation and substrate acquisition for this pathway will continue to illuminate new avenues for anti-infective drug development.

References

- 1. P. aeruginosa Metabolome Database: 2-nonyl-4-hydroxyquinoline (NHQ) (PAMDB100073) [pseudomonas.umaryland.edu]

- 2. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties [mdpi.com]

- 3. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic pathway of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of HHQ biosynthesis: molecular dynamics simulations, enzyme kinetic and surface plasmon resonance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosensor-based assays for PQS, HHQ and related 2-alkyl-4-quinolone quorum sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudane IX: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudane IX, also known as 2-nonyl-4-quinolone, is a naturally occurring quinolone alkaloid with significant biological activities.[1] Initially isolated from Pseudomonas aeruginosa, it has since been identified in other bacteria and plants. This compound has garnered considerable interest in the scientific community due to its potent antiviral properties, particularly against the Hepatitis C virus (HCV), as well as its antibacterial and quorum sensing activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. A summary of these properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-nonylquinolin-4(1H)-one | PubChem |

| Synonyms | This compound, 2-nonyl-4-hydroxyquinoline, NHQ | P. aeruginosa Metabolome Database[2] |

| Molecular Formula | C₁₈H₂₅NO | PubChem |

| Molecular Weight | 271.4 g/mol | PubChem |

| Appearance | Off-white solid | P. aeruginosa Metabolome Database[2] |

| Melting Point | 130 - 132 °C | HMDB |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in DMSO (15 mg/ml), DMF (30 mg/ml), Ethanol (30 mg/ml) | Cayman Chemical[3] |

| Water Solubility | 2.1 mg/L (Predicted) | P. aeruginosa Metabolome Database[2] |

| logP (XLogP3) | 5.4 | PubChem |

| pKa | Not available | |

| UV max | 213, 236, 316, 328 nm | Cayman Chemical[3] |

Experimental Protocols

Accurate characterization of this compound is essential for research and development. The following section details the methodologies for key experiments.

Workflow for Characterization of this compound

Caption: General workflow for the extraction, purification, and characterization of this compound.

Melting Point Determination

Objective: To determine the melting point of solid this compound as an indicator of purity.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of purified this compound

-

Spatula

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 110°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2).

-

The melting point range is reported as T1-T2. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes

Procedure:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer the solution to an NMR tube using a pipette with a cotton plug to filter out any particulate matter.

-

Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For quantitative ¹³C NMR, a gated decoupling sequence may be used to suppress the Nuclear Overhauser Effect (NOE).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern.

Materials:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

-

Solvent for sample dissolution (e.g., methanol, acetonitrile)

-

This compound sample

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode. ESI is a soft ionization technique suitable for determining the molecular ion peak ([M+H]⁺ or [M-H]⁻). EI will lead to more extensive fragmentation.

-

For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a this compound sample.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (HPLC grade), with an optional modifier like formic acid or trifluoroacetic acid.

-

This compound sample

-

Solvent for sample dissolution (e.g., mobile phase)

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Set up the HPLC system. A typical method would involve a gradient elution, for example, starting with a lower concentration of acetonitrile and increasing it over time.

-

Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 236 nm or 316 nm).

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram. The retention time of the main peak should correspond to that of a pure standard.

-

The purity of the sample can be calculated from the peak area of this compound relative to the total area of all peaks in the chromatogram.

Mechanism of Action and Signaling Pathways

This compound has demonstrated significant antiviral activity against the Hepatitis C virus. Its primary mechanism of action is the inhibition of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase.[4] This enzyme is essential for the replication of the viral RNA genome.

This compound acts as a non-nucleoside inhibitor (NNI) of NS5B.[5] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, non-nucleoside inhibitors bind to allosteric sites on the NS5B enzyme.[5] This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting viral RNA replication at a post-entry step.

HCV Replication and Inhibition by this compound

Caption: Simplified signaling pathway of HCV replication and the inhibitory action of this compound on the NS5B polymerase.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly as an antiviral agent. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its characterization. The elucidation of its mechanism of action as a non-nucleoside inhibitor of HCV NS5B polymerase opens avenues for the development of novel antiviral drugs. Further research into its structure-activity relationships and formulation development is warranted to fully explore its clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. P. aeruginosa Metabolome Database: 2-nonyl-4-hydroxyquinoline (NHQ) (PAMDB100073) [pseudomonas.umaryland.edu]

- 3. researchgate.net [researchgate.net]

- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

Pseudane IX: A Technical Guide to its Anti-HCV Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pseudane IX, a quinolone alkaloid isolated from Ruta angustifolia, against the Hepatitis C Virus (HCV). The document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the proposed antiviral pathways.

Core Mechanism of Action: Post-Entry Inhibition of HCV Replication

This compound demonstrates potent antiviral activity against Hepatitis C Virus primarily by disrupting the viral life cycle at a post-entry stage.[1][2][3] This indicates that the compound does not prevent the virus from entering the host cell but rather interferes with subsequent critical processes required for viral propagation. Mode-of-action analyses have revealed that this compound effectively inhibits both HCV RNA replication and the synthesis of viral proteins.[1][3]

As a quinolone, it is hypothesized that this compound may exert its inhibitory effects on the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[2][4] Quinolone compounds have been reported to act as inhibitors of HCV NS5B by binding to allosteric sites on the protein.[2][4] However, direct enzymatic assays confirming this compound's interaction with NS5B have not been detailed in the reviewed literature.

Quantitative Efficacy Data

This compound has shown strong anti-HCV activity, with a 50% inhibitory concentration (IC₅₀) of 1.4 ± 0.2 μg/ml, which is more potent than the widely used antiviral drug ribavirin (IC₅₀ of 2.8 ± 0.4 μg/ml).[1][5][6] The compound exhibits this activity without apparent cytotoxicity at effective concentrations.[1]

Further studies to delineate the specific stage of inhibition have yielded the following comparative IC₅₀ values:

| Treatment Stage | This compound IC₅₀ (μg/ml) | Chalepin IC₅₀ (μg/ml) |

| Entry Step | 11.5 ± 0.2 | 26.7 ± 1.3 |

| Post-Entry Step | 3.0 ± 0.9 | 5.2 ± 0.7 |

| Both Entry & Post-Entry | 1.4 ± 0.9 | 1.7 ± 0.5 |

Data sourced from mode-of-action analyses.[2][4]

Signaling and Logical Pathways

The following diagrams illustrate the proposed mechanism of action of this compound within the context of the HCV life cycle and a generalized experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound in the HCV life cycle.

Caption: General experimental workflow for evaluating this compound's anti-HCV activity.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the anti-HCV activity of this compound. These are based on standard methodologies in the field.

Cell Culture and HCV Infection

-

Cell Line: Human hepatoma cell lines that are permissive to HCV replication, such as Huh-7 and its derivatives, are typically used.

-

Virus Strain: A cell culture-adapted HCV strain (HCVcc), often of genotype 2a (like JFH-1), is used for infection studies.

-

Procedure:

-

Plate Huh-7 cells in appropriate culture vessels and grow to a desired confluency.

-

Infect the cells with HCVcc at a specific multiplicity of infection (MOI).

-

After an incubation period to allow for viral entry, the inoculum is removed, and the cells are washed.

-

Fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO) is added.

-

The cells are incubated for a defined period (e.g., 48-72 hours) before analysis.

-

HCV Replicon Assay

This assay is crucial for studying HCV RNA replication independent of viral entry.

-

Replicon Cells: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Procedure:

-

Seed the HCV replicon cells in 96-well plates.

-

Treat the cells with serial dilutions of this compound.

-

After a 72-hour incubation, cell viability can be assessed (e.g., using a CellTiter-Glo assay).

-

Luciferase activity, which correlates with HCV replication, is measured using a luminometer.

-

The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated to determine the selectivity index (CC₅₀/EC₅₀).

-

Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA

This method quantifies the level of viral RNA to directly assess the impact on replication.

-

Procedure:

-

Following treatment of HCV-infected or replicon cells with this compound, total RNA is extracted from the cells.

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA) using an HCV-specific primer.

-

The cDNA is then used as a template for real-time PCR with primers and a probe specific to a conserved region of the HCV genome (e.g., the 5' untranslated region).

-

The level of HCV RNA is quantified relative to an internal control (e.g., a housekeeping gene like GAPDH) and compared between treated and untreated cells.

-

Western Blotting for HCV Protein Synthesis

This technique is used to measure the levels of specific viral proteins.

-

Procedure:

-

After treating HCV-infected or replicon cells with this compound, total protein is extracted.

-

Protein concentrations are determined to ensure equal loading.

-

The protein lysates are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for HCV proteins (e.g., NS3, NS5A, or Core).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized using a chemiluminescent substrate.

-

The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

-

References

- 1. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus Translation Preferentially Depends on Active RNA Replication | PLOS One [journals.plos.org]

- 3. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. RNA Replication - HCV Life Cycle - Hepatitis C Online [hepatitisc.uw.edu]

- 6. mdpi.com [mdpi.com]

The Biological Activity of Pseudane IX: A Technical Guide for Researchers

Executive Summary

Pseudane IX, a 2-nonyl-4-quinolone alkaloid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Initially isolated from Pseudomonas aeruginosa, this compound has since been identified in various other bacterial species and even in some plants of the Rutaceae family.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and development. The activities covered include its notable antiviral effects against Hepatitis C virus (HCV), antibacterial properties, antiprotozoal activity against Plasmodium falciparum, and its ability to inhibit biofilm formation and swarming motility in various microorganisms.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of new therapeutic agents. Its reported activities include:

-

Antiviral Activity: Demonstrates potent inhibition of Hepatitis C virus replication.[1][2]

-

Antibacterial Activity: Shows activity against a range of bacterial strains.[1][3]

-

Antiprotozoal Activity: Active against the malaria parasite Plasmodium falciparum.[4]

-

Biofilm Inhibition: Prevents the formation of Candida albicans biofilms.[1]

-

Swarming Motility Inhibition: Inhibits the swarming motility of Bacillus atrophaeus.[1][5]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.

Table 1: Antiviral Activity of this compound against Hepatitis C Virus (HCV)

| Compound | 50% Inhibitory Concentration (IC₅₀) | Cytotoxicity (CC₅₀) | Cell Line | Virus Strain | Reference |

| This compound | 1.4 ± 0.2 µg/mL | > 30 µg/mL | Huh-7.5 cells | J6/JFH1 | [2] |

| Ribavirin (Control) | 2.8 ± 0.4 µg/mL | Not Reported | Huh-7.5 cells | J6/JFH1 | [2] |

Table 2: Antibacterial Activity of this compound and its Analogs

| Compound | Test Organism | Method | Concentration | Inhibition Zone (mm) | Reference |

| This compound | Staphylococcus aureus ATCC 25923 | Agar Diffusion | 100 µg/mL | - | [3] |

| This compound | Staphylococcus epidermidis ATCC 12228 | Agar Diffusion | 100 µg/mL | - | [3] |

| This compound | Enterococcus faecalis ATCC 29212 | Agar Diffusion | 100 µg/mL | - | [3] |

| This compound | Escherichia coli ATCC 25922 | Agar Diffusion | 100 µg/mL | - | [3] |

| This compound | Klebsiella pneumoniae ATCC 13883 | Agar Diffusion | 100 µg/mL | - | [3] |

| This compound | Pseudomonas aeruginosa ATCC 27853 | Agar Diffusion | 100 µg/mL | - | [3] |

| N-oxide of this compound (Positive Control) | Staphylococcus aureus ATCC 25923 | Agar Diffusion | 100 µg/mL | 20 | [3] |

Note: The original study stated that this compound showed no significant antibacterial activity at the tested concentration, while its N-oxide and other synthetic analogs did.[3]

Table 3: Antiprotozoal Activity of 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) - A Close Analog of this compound

| Compound | 50% Inhibitory Concentration (IC₅₀) | Organism | Assay | Reference |

| HDQ | 14.0 ± 1.9 nM | Plasmodium falciparum | Fluorometric Assay | [4][6] |

| HDQ | 2.4 ± 0.3 nM | Toxoplasma gondii | Vacuole Size Growth Assay | [4][6] |

| HDQ | 3.7 ± 1.4 nM | Toxoplasma gondii | Beta-galactosidase Activity Assay | [4][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-Hepatitis C Virus (HCV) Activity Assay

Reference: Wahyuni et al., 2014, Fitoterapia[2][7]

-

Cell Line and Virus:

-

Human hepatoma cell line Huh-7.5 was used.

-

The HCV strain used was J6/JFH1.

-

-

Methodology:

-

Cell Culture: Huh-7.5 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

-

Infection: Cells were seeded in 24-well plates and infected with the HCV J6/JFH1 virus at a specific multiplicity of infection (e.g., MOI = 2).

-

Treatment: Immediately after infection, cells were treated with various concentrations of this compound.

-

Incubation: The treated and control cells were incubated for a period of 48-72 hours.

-

Quantification of HCV RNA: Total RNA was extracted from the cells, and the level of HCV RNA was quantified using real-time quantitative reverse transcription PCR (qRT-PCR). The results were normalized to the expression of a housekeeping gene, such as GAPDH.

-

Quantification of Viral Protein: Cell lysates were subjected to immunoblotting (Western blot) analysis to determine the levels of HCV proteins, such as NS3.

-

Cytotoxicity Assay: The cytotoxicity of this compound on Huh-7.5 cells was determined using a standard method like the MTT assay to ensure that the observed antiviral activity was not due to cell death.

-

Antibacterial Agar Diffusion Assay

Reference: Angelov et al., 2024, Molecules[3][8]

-

Bacterial Strains:

-

Staphylococcus aureus ATCC 25923

-

Staphylococcus epidermidis ATCC 12228

-

Enterococcus faecalis ATCC 29212

-

Escherichia coli ATCC 25922

-

Klebsiella pneumoniae ATCC 13883

-

Pseudomonas aeruginosa ATCC 27853

-

-

Methodology:

-

Media Preparation: Mueller-Hinton agar plates were prepared.

-

Inoculum Preparation: A standardized inoculum of each bacterial strain (e.g., 0.5 McFarland standard) was prepared.

-

Plating: The surface of the agar plates was uniformly inoculated with the bacterial suspension using a sterile swab.

-

Application of Compound: Sterile paper discs (6 mm in diameter) were impregnated with a solution of this compound (e.g., 100 µg/mL in a suitable solvent like DMSO). The discs were then placed on the surface of the inoculated agar plates.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) was measured in millimeters.

-

Anti-Plasmodium falciparum Growth Assay

Reference: Nilsen et al., 2007, Antimicrobial Agents and Chemotherapy[4][6] (for the analog HDQ)

-

Parasite Strain:

-

Plasmodium falciparum (e.g., drug-sensitive strains).

-

-

Methodology:

-

Parasite Culture: P. falciparum was cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: A stock solution of the test compound was prepared and serially diluted.

-

Assay Setup: Synchronized ring-stage parasites were incubated with various concentrations of the test compound in 96-well plates.

-

Growth Measurement (Fluorometric Assay): After a 72-hour incubation, a DNA-intercalating dye (e.g., SYBR Green I) was added to the wells. The fluorescence intensity, which is proportional to the amount of parasitic DNA, was measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value was calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

-

Candida albicans Biofilm Inhibition Assay

-

Fungal Strain:

-

Candida albicans (e.g., ATCC 90028).

-

-

Methodology:

-

Inoculum Preparation: C. albicans cells were grown in a suitable broth (e.g., Sabouraud Dextrose Broth) and then diluted to a standardized concentration in RPMI 1640 medium.

-

Assay Setup: The fungal cell suspension was added to the wells of a 96-well microtiter plate containing various concentrations of this compound.

-

Biofilm Formation: The plate was incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Quantification of Biofilm:

-

Crystal Violet Staining: Non-adherent cells were washed away, and the remaining biofilm was stained with crystal violet. The stain was then solubilized, and the absorbance was measured to quantify the biofilm biomass.

-

XTT Reduction Assay: The metabolic activity of the cells within the biofilm was quantified using the XTT reduction assay, where the color change is proportional to the number of viable cells.

-

-

Data Analysis: The percentage of biofilm inhibition was calculated relative to the untreated control.

-

Bacillus atrophaeus Swarming Motility Inhibition Assay

Reference: Reen et al., 2015, RSC Advances[9]

-

Bacterial Strain:

-

Bacillus atrophaeus.

-

-

Methodology:

-

Media Preparation: Swarm agar plates (e.g., LB medium with a lower concentration of agar, typically 0.5-0.7%) containing different concentrations of this compound were prepared.

-

Inoculation: A small volume of an overnight culture of B. atrophaeus was point-inoculated in the center of the swarm agar plates.

-

Incubation: The plates were incubated at a suitable temperature (e.g., 30-37°C) for 24-48 hours.

-

Measurement: The diameter of the bacterial swarm was measured. A reduction in the swarm diameter in the presence of this compound compared to the control indicates inhibition of swarming motility.

-

Mechanism of Action and Signaling Pathways

Antiviral Mechanism against HCV

This compound inhibits HCV replication at a post-entry step.[2][7] Time-of-addition experiments have shown that the compound is most effective when added after the virus has entered the host cell.[10] Further investigation revealed that this compound decreases the levels of both HCV RNA replication and the synthesis of viral proteins, such as the NS3 protein.[2][7] While the precise molecular target has not been definitively identified, it is hypothesized that this compound may interfere with the function of the viral RNA-dependent RNA polymerase (NS5B) or other components of the replication complex.

Caption: Post-entry inhibition of HCV by this compound.

Proposed Antiprotozoal Mechanism

The antiprotozoal activity of 2-alkyl-4-quinolones, such as the this compound analog HDQ, against P. falciparum is attributed to the inhibition of the mitochondrial electron transport chain.[4][6] Specifically, these compounds are high-affinity inhibitors of type II NADH dehydrogenases, enzymes that are present in the parasite but absent in mammalian cells, providing a basis for selective toxicity.[4][6] Inhibition of this enzyme disrupts the mitochondrial membrane potential, leading to parasite death.

Caption: Inhibition of P. falciparum's mitochondrial electron transport chain.

Experimental and logical Workflows

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of a natural product like this compound.

Caption: General workflow for screening the biological activity of this compound.

Conclusion and Future Directions

This compound is a versatile alkaloid with a range of promising biological activities. Its potent anti-HCV activity, coupled with its effects on bacteria, protozoa, and fungal biofilms, underscores its potential as a lead compound for the development of new anti-infective agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this field.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound for each of its biological activities.

-

Conducting structure-activity relationship (SAR) studies to synthesize more potent and selective analogs.

-

Evaluating the in vivo efficacy and safety of this compound and its derivatives in relevant animal models.

-

Investigating potential synergistic effects when combined with existing therapeutic agents.

The continued exploration of this compound and its analogs holds significant promise for addressing unmet medical needs in the fight against infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Growth inhibition of Toxoplasma gondii and Plasmodium falciparum by nanomolar concentrations of 1-hydroxy-2-dodecyl-4(1H)quinolone, a high-affinity inhibitor of alternative (type II) NADH dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of Bacterial Swarming Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth Inhibition of Toxoplasma gondii and Plasmodium falciparum by Nanomolar Concentrations of 1-Hydroxy-2-Dodecyl-4(1H)Quinolone, a High-Affinity Inhibitor of Alternative (Type II) NADH Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.unair.ac.id [repository.unair.ac.id]

- 8. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A structure activity-relationship study of the bacterial signal molecule HHQ reveals swarming motility inhibition in Bacillus atrophaeus - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00315F [pubs.rsc.org]

- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

The Discovery of Pseudane IX from Ruta angustifolia: A Technical Whitepaper on its Isolation, Characterization, and Anti-HCV Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Pseudane IX, a quinolinone alkaloid derived from the leaves of Ruta angustifolia. The document details the experimental protocols for its extraction and purification, summarizes its potent antiviral activity against the Hepatitis C Virus (HCV), and contextualizes its mechanism of action within the viral life cycle. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

Ruta angustifolia Pers., a plant from the Rutaceae family, has been traditionally used in some cultures for liver ailments.[1] Scientific investigation into its chemical constituents led to the isolation of several bioactive compounds, including the quinolinone alkaloid this compound.[1][2] This compound, also known as 2-nonyl-4(1H)-quinolone or 2-nonyl-4-hydroxyquinoline, has demonstrated significant antiviral properties, particularly against the Hepatitis C Virus, exhibiting greater potency in cell culture studies than the conventional antiviral drug, ribavirin.[2][3][4] This whitepaper consolidates the available scientific data on the discovery of this compound from this natural source.

Isolation and Structural Elucidation

This compound was isolated from the leaves of Ruta angustifolia through a bioactivity-guided fractionation process. The structural identity of the compound was confirmed through spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Experimental Protocol: Bio-guided Isolation of this compound

Plant Material and Extraction:

-

Plant Source: Leaves of Ruta angustifolia were collected from Lembang, West Java, Indonesia.[6]

-

Preparation: The collected leaves were dried at room temperature and then pulverized into a fine powder.

-

Successive Solvent Extraction: The powdered leaves underwent successive maceration (for 3 days) with solvents of increasing polarity: n-hexane, followed by dichloromethane, and finally methanol.[6] The dichloromethane extract was identified as having the most potent anti-HCV activity and was selected for further fractionation.[5]

Fractionation and Purification:

-

Open Column Chromatography: The crude dichloromethane extract was subjected to open column chromatography over silica gel. The column was eluted with a solvent gradient of increasing polarity to yield several fractions.

-

Bioactivity Screening: All fractions were screened for anti-HCV activity. Fraction 4 demonstrated the highest potency and was prioritized for further purification.[5]

-

High-Performance Liquid Chromatography (HPLC): The most active fraction was further purified using analytical and preparative HPLC to isolate the individual compounds.

-

Compound Identification: this compound was isolated as a pure compound (3.7 mg) and its structure was determined.[2] Other compounds isolated from the active fractions included chalepin, scopoletin, γ-fagarine, arborinine, and kokusaginine.[2]

Structural Characterization of this compound

The structure of the isolated compound was confirmed as this compound (2-nonyl-4(1H)-quinolone).

-

Molecular Formula: C₁₈H₂₅NO[2]

-

Molecular Weight: 271.4 g/mol

-

Spectroscopic Analysis: The definitive structure was elucidated using ¹H-NMR, ¹³C-NMR, and LC-MS analyses.[5] Note: The detailed spectral data (chemical shifts and coupling constants) from the original isolation study were not publicly available in the reviewed literature.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the Hepatitis C Virus in cell-based assays.

Quantitative Data on Anti-HCV Activity

The antiviral efficacy of this compound was quantified and compared with other isolated compounds and the standard drug, ribavirin. The cytotoxic concentration (CC50) was also determined to assess its therapeutic window.

| Compound/Drug | IC₅₀ (μg/mL) | IC₅₀ (μM) | CC₅₀ (μg/mL) | Selectivity Index (SI) |

| This compound | 1.4 ± 0.2[2][4] | 5.1 ± 0.2[2] | 26[3] | 18.6 |

| Chalepin | 1.7 ± 0.5[2][4] | - | >30 | >17.6 |

| Arborinine | 6.4 ± 0.7[4] | - | >30 | >4.7 |

| Kokusaginine | 6.4 ± 1.6[4] | - | >30 | >4.7 |

| γ-Fagarine | 20.4 ± 0.4[4] | - | >30 | >1.5 |

| Ribavirin (Control) | 2.8 ± 0.4[2][4] | - | >100 | >35.7 |

Table 1: In vitro anti-HCV activity and cytotoxicity of compounds isolated from Ruta angustifolia.

Mechanism of Action: Post-Entry Inhibition

Time-of-addition studies were conducted to pinpoint the stage of the HCV life cycle inhibited by this compound. These experiments revealed that the compound primarily acts at a post-entry step.

| Treatment Phase | IC₅₀ of this compound (μg/mL) |

| Entry Step | 11.5 ± 0.2 |

| Post-Entry Step | 3.0 ± 0.9 |

| Full-Time Treatment | 1.4 ± 0.9 |

Table 2: Mode-of-action analysis of this compound on HCV infection.

Further investigation showed that this compound treatment leads to a decrease in both HCV RNA replication and the synthesis of viral proteins, specifically the NS3 protein.[2][4]

Experimental Protocols for Bioassays

Cell Culture and Virus:

-

Cell Line: Huh7.5 cells, a human hepatoma cell line, were used for all antiviral and cytotoxicity assays.[5]

-

Virus Strain: The infectious HCV strain J6/JFH1 (genotype 2a) was used for infection studies.[5]

Anti-HCV Activity Assay:

-

Huh7.5 cells were seeded in 24-well plates.

-

Cells were infected with a mixture of the HCV J6/JFH1 virus and serial dilutions of the test compounds (or DMSO as a control).

-

After a 2-hour incubation period, the inoculum was removed, and the cells were washed.

-

Fresh culture medium containing the same concentration of the test compound was added, and the cells were incubated for an additional 46 hours.

-

Culture supernatants were collected, and the virus infectivity was titrated. The 50% inhibitory concentration (IC₅₀) was calculated.[5][6]

Mode-of-Action Assay:

-

Entry Inhibition: Cells were inoculated with a mixture of HCV and the test compound for 2 hours. The mixture was then removed and replaced with a compound-free medium for 46 hours.[6]

-

Post-Entry Inhibition: Cells were first inoculated with HCV for 2 hours in a compound-free medium. The inoculum was then removed and replaced with a medium containing the test compound for 46 hours.[5][6]

HCV RNA Quantification (Quantitative RT-PCR):

-

Total RNA was extracted from treated and untreated HCV-infected Huh7.5 cells using a ReliaPrep™ RNA Cell Miniprep System.[6]

-

The extracted RNA was reverse transcribed using a GoScript™ Reverse Transcription System.[5]

-

Quantitative PCR was then performed to determine the levels of HCV RNA, which were normalized to an internal control.

HCV Protein Analysis (Western Blot):

-

HCV-infected Huh7.5 cells were lysed, and total protein was quantified.

-

Proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[6]

-

The membrane was incubated with a primary antibody specific for the HCV NS3 protein. A primary antibody for GAPDH was used as a loading control.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection via an enhanced chemiluminescence (ECL) system.[6]

Cytotoxicity Assay:

-

The WST-1 assay was used to assess the cytotoxicity of the compounds on Huh7.5 cells after 48 hours of treatment. The 50% cytotoxic concentration (CC₅₀) was then determined.[5]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound from Ruta angustifolia.

HCV Life Cycle and Site of Inhibition

Caption: The Hepatitis C Virus (HCV) life cycle and the inhibitory action of this compound.

Conclusion

The discovery of this compound from Ruta angustifolia highlights the value of natural products in the search for novel antiviral agents. Bioactivity-guided fractionation proved to be an effective strategy for identifying this potent anti-HCV compound. The detailed mode-of-action studies confirm that this compound inhibits the virus at the post-entry stage by disrupting RNA replication and viral protein synthesis. With an IC₅₀ value superior to that of ribavirin in the tested system and a reasonable selectivity index, this compound represents a promising lead compound for the development of new therapies for Hepatitis C. Further research, including in vivo efficacy studies and structural optimization, is warranted to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones [mdpi.com]

- 4. Synthesis, crystal structure, and characterization of two metal-quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Pseudane IX: A Potential Modulator of Quinolone Signaling in Pseudomonas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudane IX, a naturally occurring 2-nonyl-4-quinolone isolated from Pseudomonas aeruginosa, is emerging as a molecule of significant interest in the study of bacterial signaling and as a potential lead compound for novel antimicrobial agents. While its precise role in the intricate signaling networks of Pseudomonas is still under investigation, its structural similarity to the well-characterized Pseudomonas Quinolone Signal (PQS) suggests a potential role in modulating quorum sensing pathways. This technical guide provides a comprehensive overview of this compound, including its known biological activities, a detailed experimental protocol for its synthesis, and its putative role within the context of the PQS signaling cascade. The information is intended to serve as a valuable resource for researchers in microbiology, chemical biology, and drug discovery.

Introduction to this compound

This compound is a secondary metabolite produced by Pseudomonas aeruginosa.[1] Structurally, it belongs to the class of 2-alkyl-4-quinolones (AQs), which are known to play crucial roles in the cell-to-cell communication system, or quorum sensing (QS), of P. aeruginosa.[2] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence, biofilm formation, and other collective behaviors.[2][3]

The biological activities of this compound are diverse and underscore its potential as a bioactive molecule. It has been reported to inhibit swarming motility in Bacillus atrophaeus, exhibit activity against Plasmodium falciparum, and hinder biofilm formation in Candida albicans.[1] Furthermore, it has demonstrated potent antiviral activity against the hepatitis C virus, even more so than the standard drug ribavirin.[1][4] While its direct antibacterial effect on Pseudomonas itself is not as extensively documented in the readily available literature, its N-oxide derivative is a known antibiotic.[1]

Quantitative Data on the Biological Activity of this compound

The following table summarizes the available quantitative data on the biological activities of this compound and its derivatives. This information is crucial for researchers aiming to understand its potency and spectrum of activity.

| Compound | Biological Activity | Organism/System | IC₅₀ / Activity Metric | Reference |

| This compound | Anti-HCV Activity | Hepatitis C Virus (in cell culture) | 1.4 ± 0.2 µg/ml | [4] |

| Chalepin (co-isolated with this compound) | Anti-HCV Activity | Hepatitis C Virus (in cell culture) | 1.7 ± 0.5 µg/ml | [4] |

| Ribavirin (reference drug) | Anti-HCV Activity | Hepatitis C Virus (in cell culture) | 2.8 ± 0.4 µg/ml | [4] |

| This compound N-oxide (NQNO) | Antibacterial Activity | Staphylococcus aureus ATCC 25923 | Significant inhibition zone at 100 µg/mL | [1] |

| Novel Carboxamide Analogs of this compound | Antibacterial Activity | Staphylococcus aureus ATCC 25923 | Significant inhibition zone at 100 µg/mL | [1] |

The Putative Role of this compound in Pseudomonas Signaling: The PQS Pathway

Given that this compound is a 2-nonyl-4-quinolone, its most probable role in Pseudomonas signaling is as a modulator of the Pseudomonas Quinolone Signal (PQS) pathway. The PQS system is a key component of the quorum sensing network in P. aeruginosa and is intricately linked with other QS systems like the las and rhl systems.[2]

The PQS system revolves around the signaling molecule 2-heptyl-3-hydroxy-4-quinolone, also known as PQS. The biosynthesis of PQS is governed by the pqsABCDE operon. The transcriptional regulator PqsR (also known as MvfR) is a key player in this pathway, as it binds to the promoter of the pqs operon and activates its transcription upon binding to its ligand, 2-heptyl-4-quinolone (HHQ), a precursor to PQS. This leads to a positive feedback loop, amplifying the production of PQS and other PQS-controlled virulence factors.

Due to its structural similarity to PQS and HHQ, this compound could potentially:

-

Act as an agonist or antagonist of the PqsR receptor, thereby either enhancing or inhibiting PQS-dependent gene expression.

-

Compete with the natural substrates of the enzymes involved in the PQS biosynthesis pathway.

-

Interfere with the transport of PQS in and out of the cell.

Further research is necessary to elucidate the precise mechanism of interaction between this compound and the PQS signaling pathway.

Experimental Protocols: Synthesis of this compound

The following is a detailed methodology for the chemical synthesis of this compound, adapted from a recently published four-step process.[5] This protocol provides a reliable method for obtaining this compound for research purposes.

Materials and Reagents

-

3-oxododecanoic acid phenylamide

-

Ethylamine (70% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

N-Methylmorpholine (NMM)

-

4-(Dimethylamino)pyridine (DMAP)

-

2-nitrobenzoyl chloride

-

Zinc powder (Zn)

-

Acetic acid (HOAc)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Step-by-Step Synthesis Workflow

Detailed Procedure

-

Condensation: Dissolve 3-oxododecanoic acid phenylamide in dichloromethane. Add a 70% aqueous solution of ethylamine and sodium sulfate. Stir the mixture at room temperature for 24 hours. Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude β-enamino amide.

-

Acylation: Dissolve the crude β-enamino amide in dichloromethane. Add N-Methylmorpholine (NMM) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). Cool the mixture in an ice bath and add 2-nitrobenzoyl chloride dropwise. Stir the reaction at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the acylated intermediate.

-

Decarbamoylation: Heat the acylated intermediate in neat phosphoric acid at 60°C for 2 hours with stirring. Cool the mixture and carefully add it to ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the β-enamino ketone.

-

Reductive Cyclization and Purification: Dissolve the β-enamino ketone in a mixture of dichloromethane and acetic acid. Add zinc powder portion-wise while stirring. Continue stirring at room temperature overnight. Filter the reaction mixture to remove excess zinc and wash the solid with dichloromethane. Combine the filtrates, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion and Future Directions

This compound represents a fascinating natural product with a range of biological activities and a likely, though not yet fully elucidated, role in Pseudomonas signaling. Its structural resemblance to the PQS quorum sensing molecule makes it a prime candidate for modulating this critical pathway, which is a key target for the development of anti-virulence therapies.

Future research should focus on:

-

Elucidating the specific molecular interactions of this compound with components of the PQS pathway, such as the PqsR receptor.

-

Investigating the impact of this compound on the expression of PQS-regulated genes and the production of virulence factors in P. aeruginosa.

-

Exploring the structure-activity relationship of this compound analogs to develop more potent and specific inhibitors of Pseudomonas quorum sensing.

The methodologies and information presented in this guide are intended to facilitate further investigation into this promising area of research, with the ultimate goal of developing new strategies to combat Pseudomonas aeruginosa infections.

References

- 1. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity [mdpi.com]

- 2. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global regulatory pathways and cross-talk control pseudomonas aeruginosa environmental lifestyle and virulence phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concise Synthesis of this compound, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pseudane IX: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudane IX, a quinoline alkaloid isolated from plants of the Ruta genus, notably Ruta angustifolia, has emerged as a compound of interest for its significant biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a primary focus on its well-documented anti-viral properties, particularly against the Hepatitis C virus (HCV). Additionally, early research into its effects on mitochondrial function will be discussed. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.

Quantitative Data Summary

The primary therapeutic potential of this compound investigated to date is its anti-HCV activity. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Anti-HCV Activity of this compound

| Parameter | Value | Cell Line | HCV Strain | Reference Compound | Reference Value | Source |

| 50% Inhibitory Concentration (IC50) | 1.4 ± 0.2 µg/mL | Huh7.5 | J6/JFH1-P47 | Ribavirin | 2.8 ± 0.4 µg/mL | [1][3] |

| 50% Inhibitory Concentration (IC50) | 1.4 ± 0.2 µM | Not Specified | Not Specified | Ribavirin | 2.8 ± 0.4 µM | [2][4] |

| IC50 (Post-entry step) | 3.0 ± 0.9 µg/mL | Huh7.5 | J6/JFH1-P47 | - | - | [3][5] |

| IC50 (Entry step) | 11.5 ± 0.2 µg/mL | Huh7.5 | J6/JFH1-P47 | - | - | [3][5] |

Table 2: Cytotoxicity of this compound

| Parameter | Value | Cell Line | Source |

| 50% Cytotoxic Concentration (CC50) | 26 µg/mL | Huh7.5 | [3] |

Mechanism of Action

Anti-HCV Activity

Preclinical studies have demonstrated that this compound exerts its anti-HCV effect primarily at the post-entry stage of the viral lifecycle.[1][3][5] The compound has been shown to inhibit HCV RNA replication and subsequent viral protein synthesis.[1][3][5] This mode of action suggests that this compound interferes with the intracellular processes of the virus following its entry into the host cell.

Caption: Proposed mechanism of action of this compound against HCV.

Mitochondrial Effects

An earlier study investigated the impact of this compound and other quinoline alkaloids on the mitochondrial respiratory chain in rat liver and Candida lipolytica yeast mitochondria.[6] The findings indicated that these alkaloids inhibit electron transfer between cytochromes b and c.[6] Furthermore, this compound was identified as a specific inhibitor of "exogenous" NADH-dehydrogenase in C. lipolytica mitochondria and was also observed to stimulate ATPase activity.[6]

Caption: Effect of this compound on the mitochondrial respiratory chain.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies that have assessed the therapeutic potential of this compound.

Anti-HCV Activity Assay

The anti-HCV activity of this compound was evaluated using a cell-based assay system.

-

Cell Line: Huh7.5 cells, a human hepatoma cell line, were used as they are highly permissive for HCV replication.

-

Virus: The studies utilized the J6/JFH1-P47 strain of HCV.

-

Treatment Protocol:

-

Huh7.5 cells were seeded in 96-well plates.

-

Cells were infected with the HCVcc (cell culture-produced HCV).

-

Following infection, the cells were treated with varying concentrations of this compound.

-

The cells were incubated for 48 hours.

-

-

Quantification of HCV Inhibition:

-

Immunostaining: The expression of the HCV NS3 protein was detected using an anti-HCV NS3 monoclonal antibody. The number of NS3-positive cells was counted to determine the percentage of inhibition.

-

Real-time quantitative RT-PCR: The level of HCV RNA replication was quantified to confirm the inhibitory effect.[5]

-

Immunoblotting: The synthesis of viral proteins was assessed by immunoblotting to further validate the inhibition of the viral life cycle.[5]

-

-

Cytotoxicity Assay: A WST-1 assay was performed in parallel to determine the cytotoxic effect of this compound on the Huh7.5 cells.[5]

Caption: Experimental workflow for assessing the anti-HCV activity of this compound.

Discussion and Future Directions

The existing data strongly suggests that this compound is a potent inhibitor of HCV replication in vitro, with an IC50 value lower than that of the clinically used drug, Ribavirin.[1][3] Its mechanism of action, targeting the post-entry phase of the viral lifecycle, makes it a valuable candidate for further investigation, potentially as part of a combination therapy. The compound also exhibits a favorable selectivity index, with its cytotoxic concentration being significantly higher than its effective antiviral concentration.

However, it is crucial to note that the current research on this compound is in its early stages. To date, there are no published reports of in vivo preclinical studies in animal models or any clinical trials in humans.[7] Therefore, the therapeutic potential of this compound remains to be validated in more complex biological systems.

Future research should focus on:

-

In vivo efficacy and toxicity studies: Animal models are necessary to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound.

-

Mechanism of action elucidation: Further studies are required to identify the specific molecular target(s) of this compound within the HCV replication complex.

-

Broad-spectrum antiviral activity: Investigating the efficacy of this compound against other viruses, particularly those from the Flaviviridae family, could broaden its therapeutic applications.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the development of derivatives with improved potency and a more favorable safety profile.

Conclusion

This compound is a promising natural product with demonstrated potent anti-HCV activity in vitro. Its mechanism of action, involving the inhibition of viral RNA replication and protein synthesis, presents a compelling case for its further development as an antiviral agent. While the preliminary data is encouraging, extensive preclinical and clinical research is required to fully understand and realize the therapeutic potential of this compound. This technical guide provides a foundational understanding for scientists and drug development professionals to build upon in their future research endeavors.

References

- 1. Inhibition of hepatitis C virus replication by chalepin and this compound isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. tandfonline.com [tandfonline.com]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]